Methyltrioxorhenium(VII)
Overview
Description
Synthesis Analysis
MTO is synthesized through reactions that often involve the combination of rhenium compounds with methylating agents. Various studies have explored the synthesis routes, emphasizing the conditions that favor the formation of MTO and its derivatives. The synthesis of MTO involves careful control of reaction conditions to ensure the desired product is obtained, highlighting the complexity of organometallic synthesis.
Molecular Structure Analysis
The molecular structure of MTO has been characterized using techniques such as X-ray crystallography, revealing its octahedral geometry with a central rhenium atom surrounded by three oxygen atoms and one methyl group. This structural information is crucial for understanding the reactivity and catalytic behavior of MTO.
Chemical Reactions and Properties
MTO participates in a variety of chemical reactions, serving as a catalyst in processes such as olefin epoxidation and oxidation of metal carbonyls. Its ability to form stable adducts with Lewis bases enhances its reactivity and selectivity in catalytic processes. The chemical properties of MTO, including its reactivity with nucleophilic anions and its role in condensation reactions, have been the subject of detailed studies.
Physical Properties Analysis
The physical properties of MTO, such as its stability in air and sensitivity to moisture and light, are important for its handling and storage. The compound's physical stability under various conditions influences its practical applications in catalysis.
Chemical Properties Analysis
The chemical properties of MTO, including its Lewis acidity and ability to form complexes with various ligands, underpin its utility as a catalyst. Studies have focused on its interactions with N-donor ligands, its acidity based on binding strengths, and the influence of these properties on its catalytic performance.
For a deeper dive into the synthesis, structure, reactions, and properties of Methyltrioxorhenium(VII), the following references provide comprehensive details and insights:
- Bidentate Lewis base adducts of methyltrioxorhenium(VII) and their application in catalytic epoxidation (Ferreira et al., 2001).
- Mehrfachbindungen zwischen Hauptgruppenelementen und Übergangsmetallen: LXXX. Zur Kenntnis der “Metallsäure” Methyltrioxorhenium(VII) (Herrmann et al., 1990).
- Mono- and bis- methyltrioxorhenium(VII) complexes with salen ligands: synthesis, properties, applications (Xu et al., 2009).
- σ-Hole interactions in organometallic catalysts: the case of methyltrioxorhenium(VII) (Calabrese et al., 2023).
- Lewis acidity of methyltrioxorhenium(VII) (MTO) based on the relative binding strengths of N-donors (Nabavizadeh & Rashidi, 2006).
Scientific Research Applications
Catalytic Applications
Methyltrioxorhenium(VII) (MTO) is notably efficient as an olefin epoxidation catalyst. It enhances activity in various catalytic processes, particularly in olefin epoxidation. This is evident in its use in the oxidation of metal carbonyls by hydrogen peroxide, showcasing mild reaction conditions and high yields as key advantages (Thiel, Fischer, & Herrmann, 1993). Additionally, MTO forms octahedral adducts with bidentate Lewis bases, proving to be highly active and selective epoxidation catalysts when combined with H2O2 (Ferreira, Xue, Bencze, Herdtweck, & Kühn, 2001).
Synthesis and Stability
The synthesis of MTO involves its reaction with various compounds. For instance, its reaction with catechols yields complexes that are fully characterized as pyridine adducts, highlighting its versatile synthesis routes (Takács, Cook, Kiprof, Kuchler, & Herrmann, 1991). Moreover, MTO exhibits significant stability, as demonstrated in its immobilization in mesoporous silica MCM-41 with pendant bipyridyl groups (Nunes, Pillinger, Valente, Gonçalves, Rocha, Ferreira, & Kühn, 2002).
Lewis Acidity and Interactions
MTO's Lewis acidity has been a subject of interest, particularly in terms of its interactions with N-donor bases. The relative binding strengths of these interactions have been quantitatively analyzed, providing insights into MTO's chemical behavior and applications (Nabavizadeh & Rashidi, 2006).
Potential for Future Applications
MTO's versatility is highlighted by its potential applications in material sciences, such as forming polymeric organometallic oxides. This indicates a broad range of future applications beyond its current use in catalysis (Kuehn, Scherbaum, & Herrmann, 2004).
Safety And Hazards
Methyltrioxorhenium(VII) should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
carbanide;trioxorhenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSXFJPZOCRDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].O=[Re](=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O3Re- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370077 | |
Record name | Methylrhenium trioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltrioxorhenium(VII) | |
CAS RN |
70197-13-6 | |
Record name | Methyltrioxorhenium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070197136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylrhenium trioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylrhenium(VII) trioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLTRIOXORHENIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883D8RDD5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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